

1-Bromo-3-ethylpentane SMILES notation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Bromo-3-ethylpentane**

Cat. No.: **B3187701**

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-3-ethylpentane**: Synthesis, Characterization, and Application

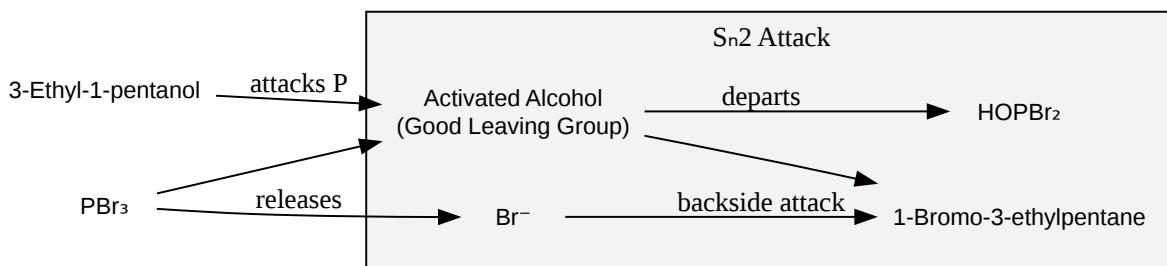
Introduction

1-Bromo-3-ethylpentane is a branched primary alkyl halide with the chemical formula C₇H₁₅Br. Its structure is characterized by a bromine atom attached to a primary carbon, with an ethyl group at the 3-position of the pentane chain. This seemingly simple molecule serves as a valuable building block in organic synthesis, offering a combination of steric hindrance and reactivity that can be exploited in the construction of more complex molecular architectures. Its utility is particularly pronounced in reactions where controlled introduction of a branched seven-carbon fragment is desired, such as in the synthesis of novel agrochemicals and pharmaceutical intermediates.

The Simplified Molecular Input Line Entry System (SMILES) notation for **1-Bromo-3-ethylpentane** is CCC(CC)CCBr.^{[1][2]} This guide provides a comprehensive overview of its synthesis from the corresponding primary alcohol, its spectroscopic characterization, and its key applications in synthetic chemistry.

Molecular and Physical Properties

The fundamental properties of **1-Bromo-3-ethylpentane** are summarized in the table below. This data is essential for its handling, purification, and use in quantitative chemical reactions.


Property	Value	Source
SMILES Notation	CCC(CC)CCBr	[1]
IUPAC Name	1-bromo-3-ethylpentane	[3]
CAS Number	1647-24-1	[3]
Molecular Formula	C ₇ H ₁₅ Br	[3]
Molecular Weight	179.10 g/mol	[3]
Monoisotopic Mass	178.03571 Da	[3]
XLogP3	3.8	[3]
Hazard Statements	H226, H315, H319, H335	[3]

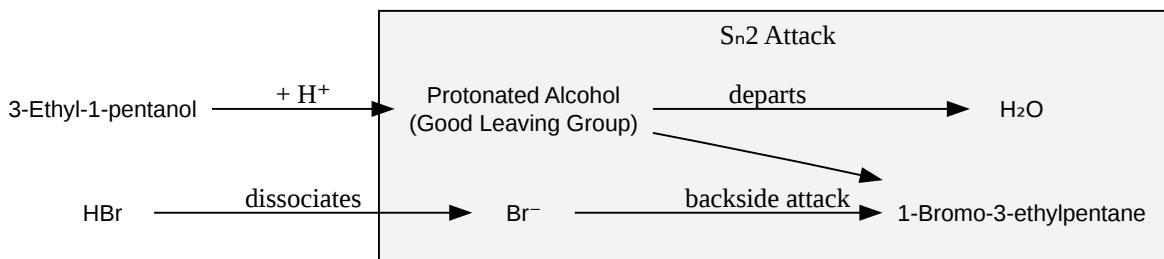
Synthesis of 1-Bromo-3-ethylpentane from 3-Ethyl-1-pentanol

The most direct and common method for the synthesis of **1-bromo-3-ethylpentane** is the nucleophilic substitution of the primary alcohol, 3-ethyl-1-pentanol. Due to the primary nature of the alcohol, this transformation proceeds via an S_n2 mechanism, which is advantageous as it minimizes the risk of carbocation rearrangements that can occur with secondary and tertiary alcohols.[\[4\]](#) Two robust and widely used methods for this conversion are treatment with phosphorus tribromide (PBr₃) and reaction with hydrobromic acid generated *in situ* from sodium bromide and sulfuric acid.

Method 1: Bromination using Phosphorus Tribromide (PBr₃)

This method is highly effective for converting primary and secondary alcohols to their corresponding bromides with inversion of configuration if a chiral center is present.[\[5\]](#) The reaction mechanism involves the activation of the hydroxyl group by PBr₃ to form a good leaving group, which is then displaced by a bromide ion in a concerted S_n2 fashion.

[Click to download full resolution via product page](#)

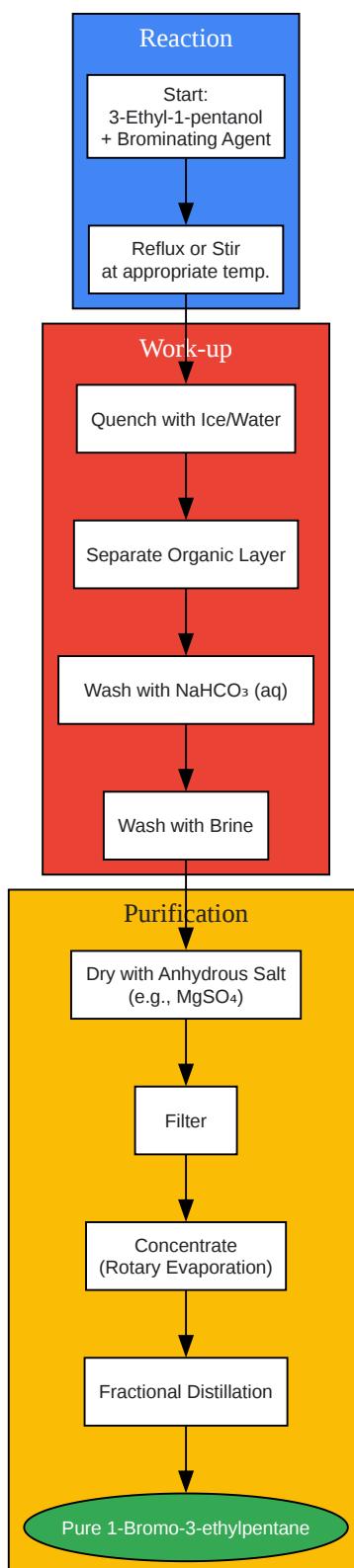

S_n2 mechanism for the bromination of an alcohol with PBr_3 .

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube is charged with 3-ethyl-1-pentanol (1.0 eq). Anhydrous diethyl ether or dichloromethane is added as the solvent.
- Cooling: The flask is cooled to 0 °C in an ice-water bath.
- Addition of PBr_3 : Phosphorus tribromide (0.4 eq) is dissolved in the same anhydrous solvent and added dropwise to the stirred alcohol solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature at or below 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent the formation of HBr gas.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: The reaction mixture is carefully poured onto crushed ice with stirring. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
- Washing: The organic layer is washed sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or calcium chloride, filtered, and the solvent is removed by rotary evaporation.

- Purification: The crude **1-bromo-3-ethylpentane** is purified by fractional distillation under reduced pressure to yield the pure product.

Method 2: Bromination using Hydrobromic Acid (HBr) and Sulfuric Acid

This classic method involves the in situ generation of HBr from sodium bromide and sulfuric acid, which then reacts with the alcohol. For primary alcohols, the reaction proceeds via an $S_{n}2$ pathway where the protonated hydroxyl group (a good leaving group) is displaced by the bromide ion.



[Click to download full resolution via product page](#)

$S_{n}2$ mechanism for the bromination of an alcohol with HBr.

- Reaction Setup: A round-bottom flask is charged with sodium bromide (1.2 eq) and water. The mixture is cooled in an ice bath.
- Acid Addition: Concentrated sulfuric acid (1.2 eq) is added slowly and cautiously to the stirred mixture, keeping the temperature below 10 °C. This generates HBr in situ.
- Addition of Alcohol: 3-Ethyl-1-pentanol (1.0 eq) is added to the cold reaction mixture.
- Reflux: The mixture is heated to reflux for 2-3 hours to drive the reaction to completion.
- Distillation: The apparatus is arranged for simple distillation, and the crude **1-bromo-3-ethylpentane** is distilled from the reaction mixture along with water.

- Work-up: The distillate is transferred to a separatory funnel, and the lower organic layer is collected.
- Washing: The organic layer is washed with water, then carefully with cold, concentrated sulfuric acid to remove any unreacted alcohol and ether byproducts, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
- Drying and Purification: The crude product is dried over anhydrous calcium chloride and purified by fractional distillation.

[Click to download full resolution via product page](#)

*Generalized experimental workflow for the synthesis and purification of **1-bromo-3-ethylpentane**.*

Spectroscopic Characterization

Definitive structural elucidation of **1-bromo-3-ethylpentane** relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of diastereotopic protons in the ethyl groups and the methylene groups adjacent to the chiral center.

¹³C NMR: The carbon NMR spectrum should display six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The carbon attached to the bromine will be significantly deshielded.

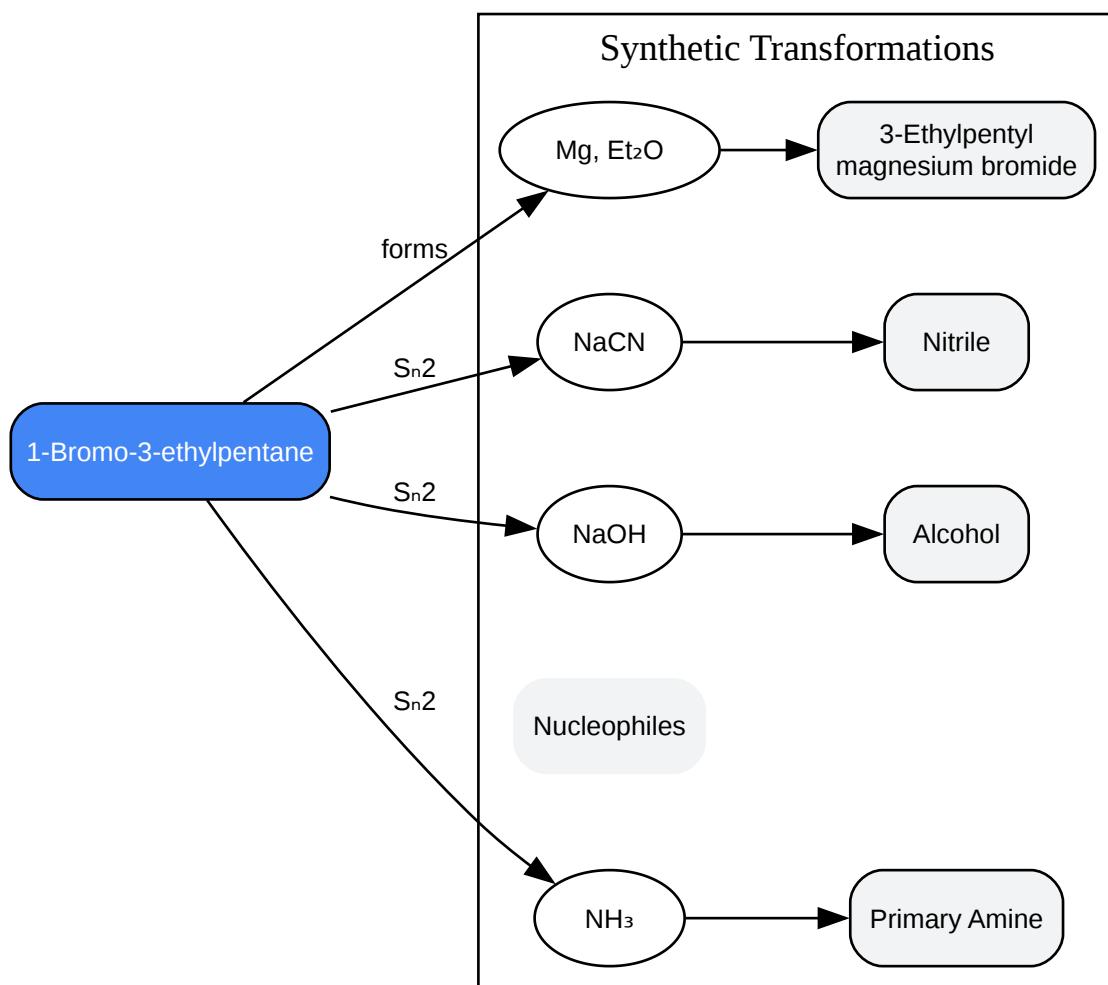
The following table provides predicted NMR data for **1-bromo-3-ethylpentane**.

Assignment	Predicted ¹ H NMR (ppm)	Predicted ¹³ C NMR (ppm)
CH ₃ (ethyl)	~0.9 (t)	~11
CH ₂ (ethyl)	~1.3 (m)	~25
CH (methine)	~1.5 (m)	~40
CH ₂ (C2)	~1.7 (m)	~38
CH ₂ Br (C1)	~3.4 (t)	~35

Infrared (IR) Spectroscopy

The IR spectrum of **1-bromo-3-ethylpentane** will be dominated by C-H stretching and bending vibrations. The most diagnostic peak is the C-Br stretching vibration, which is expected to appear in the fingerprint region.

- $\sim 2850\text{-}2960\text{ cm}^{-1}$: C-H stretching vibrations of the alkyl groups.
- $\sim 1465\text{ cm}^{-1}$: C-H bending vibrations (scissoring) of the CH_2 groups.
- $\sim 1380\text{ cm}^{-1}$: C-H bending vibrations (umbrella mode) of the CH_3 groups.
- $\sim 560\text{-}690\text{ cm}^{-1}$: C-Br stretching vibration.^[6]


Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **1-bromo-3-ethylpentane** will show a characteristic molecular ion peak (M^+) as a doublet of roughly equal intensity, corresponding to the two stable isotopes of bromine (^{79}Br and ^{81}Br).

- Molecular Ion (M^+): m/z 178 and 180.
- $[\text{M-Br}]^+$: Loss of the bromine atom will result in a fragment at m/z 99.
- Further Fragmentation: Subsequent fragmentation of the alkyl chain will lead to a series of smaller carbocation fragments, with prominent peaks at m/z 71, 57, 43, and 29, corresponding to the loss of alkyl radicals.^[7]

Reactivity and Applications in Synthesis

As a primary alkyl halide, **1-bromo-3-ethylpentane** is an excellent substrate for $\text{S}_{\text{n}}2$ reactions. ^[6] The steric bulk of the 3-ethyl group can slightly hinder the backside attack of nucleophiles compared to unbranched primary alkyl halides, but it is generally reactive towards a wide range of nucleophiles. It is a versatile intermediate for introducing the 3-ethylpentyl moiety into a target molecule.

[Click to download full resolution via product page](#)

*Key synthetic applications of **1-bromo-3-ethylpentane**.*

Formation of Grignard Reagent

One of the most important applications of **1-bromo-3-ethylpentane** is the preparation of the corresponding Grignard reagent, 3-ethylpentyl magnesium bromide. This organometallic compound is a powerful carbon nucleophile and a strong base, enabling the formation of new carbon-carbon bonds.

- Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.1 eq).

- Initiation: A small crystal of iodine is added to activate the magnesium surface. A small portion of a solution of **1-bromo-3-ethylpentane** (1.0 eq) in anhydrous diethyl ether is added. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.
- Addition: The remaining solution of **1-bromo-3-ethylpentane** is added dropwise at a rate that maintains a gentle reflux.
- Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting greyish solution of 3-ethylpentyl magnesium bromide is ready for use in subsequent reactions.

Applications in Drug Development

While specific examples of the use of **1-bromo-3-ethylpentane** in the synthesis of marketed drugs are not readily found in the literature, branched alkyl halides of this nature are valuable intermediates in medicinal chemistry. They can be used to introduce lipophilic side chains that can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its binding affinity, metabolic stability, and cell permeability.

Safety and Handling

1-Bromo-3-ethylpentane is a flammable liquid and vapor.^[3] It is also classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.^[3] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

References

- Kamm, O.; Marvel, C. S. Alkyl and Alkylene Bromides. *Organic Syntheses* 1921, 1, 3. [\[Link\]](#)
- University of Colorado Boulder, Department of Chemistry and Biochemistry. IR: alkyl halides. [\[Link\]](#)
- Master Organic Chemistry.
- PubChem. 3-Bromo-3-ethylpentane. [\[Link\]](#)
- NIST. Pentane, 1-bromo-3-methyl-. [\[Link\]](#)
- NileRed. Making a Bromoalkane (1-bromopentane). YouTube, 2016. [\[Link\]](#)
- PubChemLite. **1-bromo-3-ethylpentane** (C7H15Br). [\[Link\]](#)

- PubChem. **1-Bromo-3-ethylpentane**. [Link]
- Filo. 1-Bromo-4-methylpentane vs.
- Doc Brown's Chemistry.
- PubChem. **1-Bromo-3-ethylpentane**. [Link]
- Organic Chemistry Portal.
- Filo. Give detailed mechanisms and final products for the reaction of 3 -methyl...[Link]
- NIST. Butane, 1-bromo-3-methyl-. [Link]
- Master Organic Chemistry. PBr₃ and SOCl₂. [Link]
- Homework.Study.com. 3-pentanol is heated with sulfuric acid to become compound M. Compound M is reacted with...[Link]
- NileRed. Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube, 2016. [Link]
- Organic Syntheses. BROMINE. [Link]
- Chemistry with Caroline. Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide. YouTube, 2023. [Link]
- PubChemLite. **1-bromo-3-ethylpentane** (C₇H₁₅Br). [Link]
- Doc Brown's Chemistry. The H-1 hydrogen-1 (proton) NMR spectrum of 3-ethylpentane. [Link]
- Journal of Medical Science.
- The Royal Society of Chemistry. Copies of ¹H NMR and ¹³C NMR spectra of all new compounds. [Link]
- Chemistry Stack Exchange. 3-ethyl-2-methylpentane-2,3-diol with sulfuric acid. [Link]
- Doc Brown's Chemistry. C₇H₁₆ infrared spectrum of 3-ethylpentane. [Link]
- Caron, S. Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. John Wiley & Sons, 2011. [Link]
- Lumen Learning. Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1-Bromo-4-methylpentane vs. 1-Bromo-3-methylpentane do the fragmentation .. [askfilo.com]

- 2. PubChemLite - 1-bromo-3-ethylpentane (C7H15Br) [pubchemlite.lcsb.uni.lu]
- 3. 1-Bromo-3-ethylpentane | C7H15Br | CID 17763800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [1-Bromo-3-ethylpentane SMILES notation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3187701#1-bromo-3-ethylpentane-smiles-notation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com